6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Historical Context and Development of Benzoxazinone Research
Benzoxazinones, heterocyclic compounds featuring fused benzene and oxazine rings, were first identified as plant secondary metabolites in the Ranunculaceae and Gramineae families, where they function as natural defense agents against pathogens. Early 20th-century studies characterized their basic structures, but synthetic exploration began in earnest in the 1980s with Niemeyer's work on benzoxazinone derivatives as enzyme inhibitors. The 1990s saw advancements in regioselective substitutions, particularly halogenation, to modulate bioactivity. By the 2010s, innovations such as Pd-catalyzed C–H halogenation enabled precise functionalization of the benzoxazinone scaffold, accelerating drug discovery.
Significance of Halogenated Benzoxazinones in Medicinal Chemistry
Halogen atoms (Br, F, Cl) introduce electronegativity and steric effects that enhance binding affinity to biological targets. For example:
Bromine enhances metabolic stability, while fluorine improves membrane permeability and pharmacokinetic profiles, as demonstrated in fluorine-containing benzoxazinyl-oxazolidinones with 102% oral bioavailability.
Position of 6-Bromo-5-fluoro-2H-benzo[b]oxazin-3(4H)-one within the Benzoxazinone Research Landscape
This compound’s dihalogenated structure combines bromine’s electron-withdrawing effects at position 6 with fluorine’s electronegativity at position 5, creating a synergistic electronic profile. Such derivatives are synthesized via sequential halogenation or one-pot Mitsunobu-cyclization strategies. Its structural similarity to EvitaChem’s 6-bromo-4H-3,1-benzoxazin-4-one suggests potential antimicrobial applications, while fluorination aligns with trends in antitubercular drug design.
Properties
IUPAC Name |
6-bromo-5-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHABKIDCVPCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroaniline and 2-chloroacetyl chloride.
Formation of Intermediate: The reaction of 2-bromo-5-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate, 2-bromo-5-fluoro-N-(2-chloroacetyl)aniline.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydride to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies, certain derivatives demonstrated minimum inhibitory concentrations comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that oxazine derivatives can inhibit cancer cell proliferation. Research has highlighted the synthesis of various oxazine derivatives that target specific cancer pathways, showing promise in preclinical models . The structure–activity relationship (SAR) studies have been pivotal in identifying effective compounds for further development.
Anti-inflammatory Properties
This compound derivatives have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxazine derivatives suggest that they may play a role in combating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further research in conditions like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
The structural and functional uniqueness of 6-bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one becomes evident when compared to related benzoxazinone derivatives. Below is a comparative analysis based on substituent patterns, synthetic routes, and biological activities:
Structural Analogues with Halogen Substitutions
Key Observations :
- Positional Isomerism : Moving the fluorine substituent from position 5 to 8 (e.g., 6-bromo-8-fluoro vs. 6-bromo-5-fluoro) alters electronic distribution but retains the molecular weight. Activity differences remain unexplored .
Analogues with Alkyl/Aryl Modifications
Key Observations :
- Anti-Cancer Potential: The 7-bromo-isoxazole hybrid () demonstrated potent activity against cancer cell lines (e.g., MCF-7), highlighting the role of fused heterocycles in enhancing bioactivity .
Structure-Activity Relationship (SAR) Insights
- Halogen Electrophilicity : Fluorine at position 5 enhances electrophilicity compared to chlorine or bromine, as seen in difluoroallicin derivatives, which showed superior anticoagulant activity due to fluorine's electron-withdrawing effects .
- Linker Flexibility : Derivatives with piperazine or alkyl linkers (e.g., compounds 32–37 in ) exhibit modulated pharmacokinetic profiles, emphasizing the importance of spacer groups in drug design .
Biological Activity
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by research findings, data tables, and case studies.
- Chemical Formula : CHBrFNO
- Molecular Weight : 246.03 g/mol
- CAS Number : 1029421-36-0
- IUPAC Name : 6-bromo-5-fluoro-4H-1,4-benzoxazin-3-one
Structural Representation
The compound features a benzoxazine core with bromine and fluorine substituents that may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro evaluations against various cancer cell lines have shown promising results.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The results indicated that:
| Compound | Cell Line | IC (µM) | Comparison to Control |
|---|---|---|---|
| This compound | A549 | 17.0 | Superior to 5-FU (21.2) |
| This compound | MDA-MB-231 | 14.2 | Comparable to 5-FU |
These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It exhibited notable activity against several bacterial strains.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results indicate its potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Inhibition of Cytokines
A study reported the following inhibition rates of pro-inflammatory cytokines:
| Cytokine | Inhibition Rate (%) |
|---|---|
| TNF-alpha | 45 |
| IL-6 | 38 |
| IL-1β | 50 |
This suggests a potential role in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the benzoxazine ring can significantly affect its potency and selectivity.
Key Findings from SAR Studies
- Bromine Substitution : Enhances cytotoxicity against cancer cell lines.
- Fluorine Presence : Contributes to improved antimicrobial activity.
- Functional Group Variation : Alterations at the nitrogen position can lead to variations in anti-inflammatory effects.
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Introduce substituents at positions 2, 3, and 7 (e.g., methyl, nitro, or methoxy groups) .
- High-Throughput Screening : Test analogs against target enzymes (e.g., DHFR for antimicrobial activity) .
- QSAR Modeling : Corrogate biological data (IC₅₀) with descriptors (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
